molecular formula C₉H₁₄O₄ B1148306 (E)-non-2-enedioic acid CAS No. 72461-80-4

(E)-non-2-enedioic acid

Cat. No.: B1148306
CAS No.: 72461-80-4
M. Wt: 186.21
InChI Key:
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Description

(E)-Non-2-enedioic acid, also known as trans-non-2-enedioic acid, is an unsaturated dicarboxylic acid with the molecular formula C9H14O4. This compound is characterized by the presence of a double bond between the second and third carbon atoms in the nine-carbon chain, with carboxyl groups at both ends. The “E” configuration indicates that the substituents on the double bond are on opposite sides, giving the molecule a trans configuration.

Preparation Methods

Synthetic Routes and Reaction Conditions: (E)-Non-2-enedioic acid can be synthesized through various methods. One common approach involves the oxidation of unsaturated hydrocarbons. For instance, the oxidative cleavage of oleic acid, a monounsaturated fatty acid, can yield this compound. This process typically involves the use of strong oxidizing agents such as potassium permanganate or ozone under controlled conditions .

Industrial Production Methods: In industrial settings, this compound can be produced through the catalytic oxidation of non-2-ene. This method employs catalysts such as palladium or platinum to facilitate the oxidation process. The reaction is carried out in the presence of oxygen or air at elevated temperatures and pressures to achieve high yields .

Chemical Reactions Analysis

Types of Reactions: (E)-Non-2-enedioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(E)-Non-2-enedioic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-non-2-enedioic acid involves its interaction with various molecular targets and pathways. As a dicarboxylic acid, it can participate in metabolic pathways involving fatty acid oxidation and energy production. The compound can also act as a chelating agent, binding to metal ions and influencing their biological activity. Additionally, its unsaturated nature allows it to undergo various chemical transformations, contributing to its versatility in chemical synthesis .

Comparison with Similar Compounds

(E)-Non-2-enedioic acid can be compared with other unsaturated dicarboxylic acids, such as:

    Maleic acid: An unsaturated dicarboxylic acid with a cis configuration. Unlike this compound, maleic acid has a shorter carbon chain and different reactivity due to its cis configuration.

    Fumaric acid: The trans isomer of maleic acid, with similar reactivity but different physical properties compared to this compound.

    Adipic acid: A saturated dicarboxylic acid with a six-carbon chain. .

The uniqueness of this compound lies in its specific double bond configuration and the length of its carbon chain, which confer distinct chemical properties and reactivity.

Properties

IUPAC Name

(E)-non-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c10-8(11)6-4-2-1-3-5-7-9(12)13/h4,6H,1-3,5,7H2,(H,10,11)(H,12,13)/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIXPUAYMZURQJH-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC=CC(=O)O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC/C=C/C(=O)O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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